molecular formula C5 H9 N O3 S . Cl H B174571 L-Cysteine, N-acetyl-, hydrochloride CAS No. 18829-79-3

L-Cysteine, N-acetyl-, hydrochloride

Cat. No. B174571
CAS RN: 18829-79-3
M. Wt: 199.66 g/mol
InChI Key: BNAZKIJXZHLHTG-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Cysteine, N-acetyl-, hydrochloride is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid L-cysteine and is commonly used as a reducing agent and a source of sulfhydryl groups.

Mechanism Of Action

L-Cysteine, N-acetyl-, hydrochloride acts as a reducing agent by donating electrons to other molecules. It can also form disulfide bonds with other sulfhydryl groups, which can affect protein structure and function. Additionally, it can act as a source of sulfur for the synthesis of cysteine and other sulfur-containing compounds.

Biochemical And Physiological Effects

L-Cysteine, N-acetyl-, hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation, as well as to improve insulin sensitivity and glucose metabolism. It has also been shown to have anti-cancer properties and to enhance the immune system.

Advantages And Limitations For Lab Experiments

One advantage of using L-Cysteine, N-acetyl-, hydrochloride in lab experiments is its ability to act as a reducing agent and a source of sulfhydryl groups. However, its effects on protein structure and function can also be a limitation, as it can disrupt disulfide bonds and affect protein folding.

Future Directions

There are many future directions for the study of L-Cysteine, N-acetyl-, hydrochloride. One area of research is in the development of new drugs and therapies based on its anti-cancer and immune-enhancing properties. Another area of research is in the study of its effects on protein structure and function, and its potential use in protein engineering and biotechnology.
In conclusion, L-Cysteine, N-acetyl-, hydrochloride is a widely used chemical compound in scientific research. Its ability to act as a reducing agent and a source of sulfhydryl groups makes it valuable in the synthesis of peptides and proteins, as well as in the study of protein structure and function. Its biochemical and physiological effects also make it an interesting area of research for the development of new drugs and therapies.

Synthesis Methods

L-Cysteine, N-acetyl-, hydrochloride can be synthesized by acetylating L-cysteine with acetic anhydride in the presence of hydrochloric acid. The reaction is carried out under reflux conditions for several hours, and the product is purified by recrystallization.

Scientific Research Applications

L-Cysteine, N-acetyl-, hydrochloride is widely used in scientific research as a reducing agent and a source of sulfhydryl groups. It is used in the synthesis of peptides and proteins, as well as in the preparation of enzyme substrates. It is also used in the study of protein structure and function, as it can disrupt disulfide bonds and affect protein folding.

properties

CAS RN

18829-79-3

Product Name

L-Cysteine, N-acetyl-, hydrochloride

Molecular Formula

C5 H9 N O3 S . Cl H

Molecular Weight

199.66 g/mol

IUPAC Name

(2R)-2-acetamido-3-sulfanylpropanoic acid;hydrochloride

InChI

InChI=1S/C5H9NO3S.ClH/c1-3(7)6-4(2-10)5(8)9;/h4,10H,2H2,1H3,(H,6,7)(H,8,9);1H/t4-;/m0./s1

InChI Key

BNAZKIJXZHLHTG-WCCKRBBISA-N

Isomeric SMILES

CC(=O)N[C@@H](CS)C(=O)O.Cl

SMILES

CC(=O)NC(CS)C(=O)O.Cl

Canonical SMILES

CC(=O)NC(CS)C(=O)O.Cl

Other CAS RN

18829-79-3

Related CAS

616-91-1 (Parent)

synonyms

L-​Cysteine, N-​acetyl-​, hydrochloride (1:1);  N-Acetyl-L-cysteine hydrochloride; _x000D_ N-Acetylcysteine hydrochloride

Origin of Product

United States

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